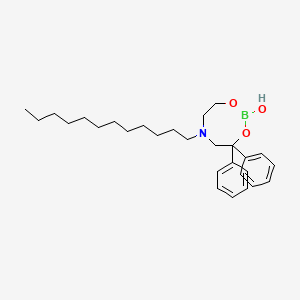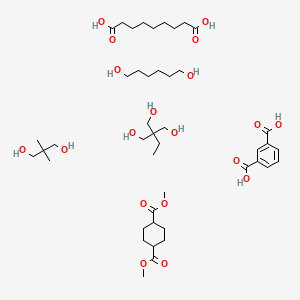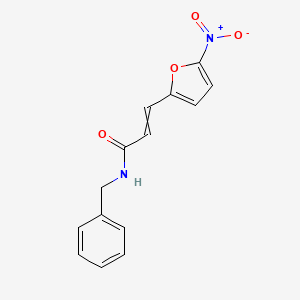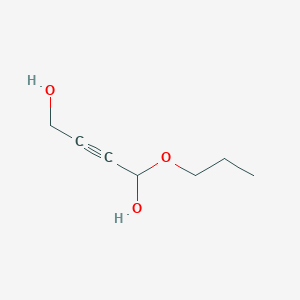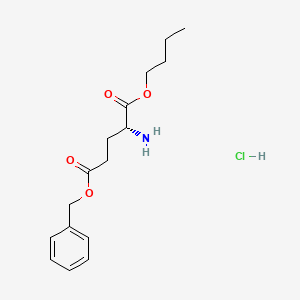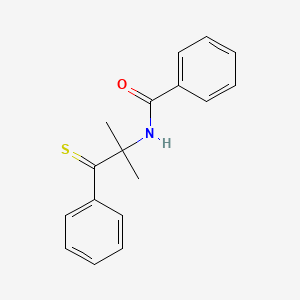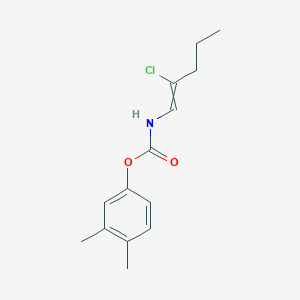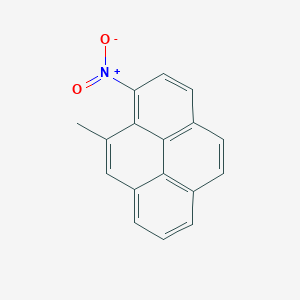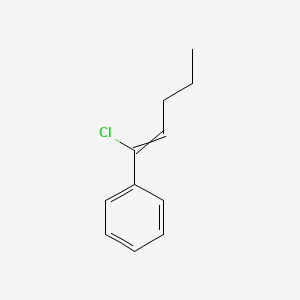
(1-Chloropent-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13Cl It consists of a benzene ring substituted with a chloropentene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the reaction of benzene with 1-chloropent-1-yne under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The use of anhydrous solvents and controlled temperatures is crucial to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloropent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, ketones, or alkanes .
Applications De Recherche Scientifique
(1-Chloropent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-Chloropent-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles. The presence of the chloropentene group influences the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloropent-1-en-2-yl)benzene: Similar structure but with a different position of the double bond.
(5-Chloro-1-pentyn-1-yl)benzene: Contains a triple bond instead of a double bond.
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Uniqueness
(1-Chloropent-1-en-1-yl)benzene is unique due to the presence of both a chlorinated and an unsaturated aliphatic chain attached to the benzene ring.
Propriétés
Numéro CAS |
90137-67-0 |
|---|---|
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
1-chloropent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 |
Clé InChI |
BKPXKTZTSQENTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


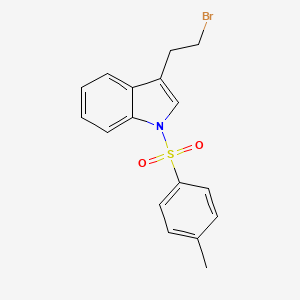
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
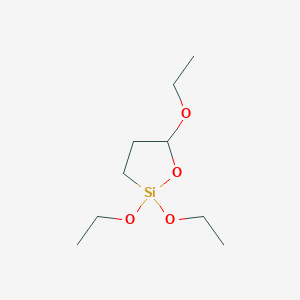
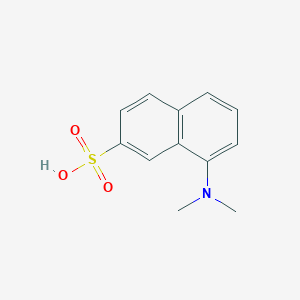
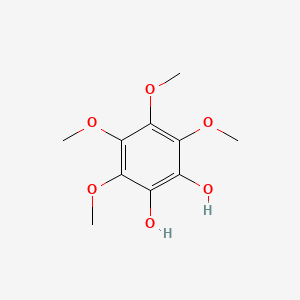
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
